molecular formula C17H16ClN5 B8474823 4-(2-chlorophenyl)-1,3,9-trimethyl-1,6-dihydroimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine

4-(2-chlorophenyl)-1,3,9-trimethyl-1,6-dihydroimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine

Cat. No.: B8474823
M. Wt: 325.8 g/mol
InChI Key: PUGIHPGXHDBLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorophenyl)-1,3,9-trimethyl-1,6-dihydroimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine is a complex organic compound with the molecular formula C17H16ClN5. This compound is part of the imidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine family, known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 4-(2-chlorophenyl)-1,3,9-trimethyl-1,6-dihydroimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorophenyl group. Common reagents and conditions used in these reactions include solvents like ethanol and catalysts such as palladium.

Scientific Research Applications

4-(2-chlorophenyl)-1,3,9-trimethyl-1,6-dihydroimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other members of the imidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine family. These compounds share structural similarities but may differ in their biological activities and applications. For example, pyrazolo[3,4-d]pyrimidine derivatives are known for their CDK2 inhibitory activity, which is a key target in cancer treatment .

Properties

Molecular Formula

C17H16ClN5

Molecular Weight

325.8 g/mol

IUPAC Name

7-(2-chlorophenyl)-3,5,13-trimethyl-1,3,4,8,11-pentazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene

InChI

InChI=1S/C17H16ClN5/c1-10-8-19-14-9-20-16(12-6-4-5-7-13(12)18)15-11(2)21-22(3)17(15)23(10)14/h4-8H,9H2,1-3H3

InChI Key

PUGIHPGXHDBLJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1C3=C(C(=NN3C)C)C(=NC2)C4=CC=CC=C4Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

With stirring, 1.4 g. of 4-(2-chlorophenyl)-1,6-dihydro-1,3-dimethyl-7-(2-propynylamino)pyrazolo[3,4-e][1,4]-diazepine is dissolved in a solution of 1 mg. of mercuric oxide in 5 ml. of concentrated sulfuric acid at 50° C. The solution is allowed to stand for 16 hours at room temperature (20°-30° C.), then is poured over crushed ice and basified with excess concentrated aqueous ammonia. The mixture is extracted repeatedly with dichloromethane. The extracts are combined, dried and evaporated at reduced pressure to give a residue of 4-(2-chlorophenyl)-1,6-dihydro-1,3,9-trimethylimidazo-[1,2-a]pyrazolo[4,3-f][1,4]diazepine; m.p. 189-190° C. (dec.) after sublimation at 130° C. and 0.1 mm. Hg.
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4-(2-chlorophenyl)-1,6-dihydro-1,3-dimethyl-7-(2-propynylamino)pyrazolo[3,4-e][1,4]-diazepine
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mercuric oxide
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